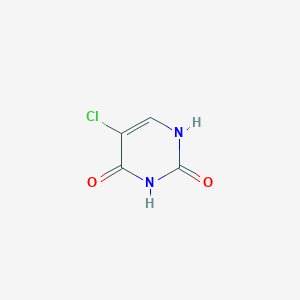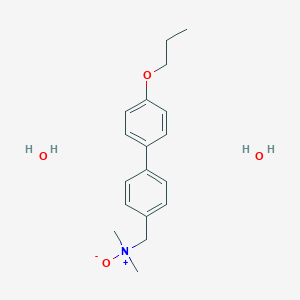![molecular formula C16H13N3O2 B068680 N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 172753-14-9](/img/structure/B68680.png)
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of several diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the inhibition of various cellular pathways. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. It also induces apoptosis by activating caspase enzymes. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. It also inhibits the activity of topoisomerase II, which is involved in DNA replication. In inflammation, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its potential toxicity must be taken into account when using it in cell culture experiments.
Zukünftige Richtungen
For the research of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide include investigating its potential in the treatment of other diseases, developing more efficient synthesis methods, and investigating its potential toxicity and side effects.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-3-cyanopyridine with 2-methylbenzoyl chloride in the presence of a base. The reaction yields N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide as a white solid with a melting point of 252-254°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been investigated for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
172753-14-9 |
|---|---|
Produktname |
N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-2-3-7-13(11)18-15(20)12-10-17-14-8-4-5-9-19(14)16(12)21/h2-10H,1H3,(H,18,20) |
InChI-Schlüssel |
XWHKHNXFNKFALO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3C=CC=CN3C2=O |
Synonyme |
N-(2-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



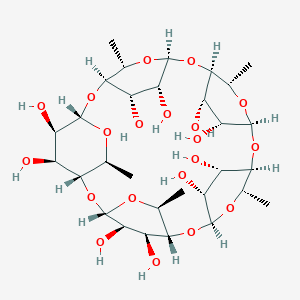
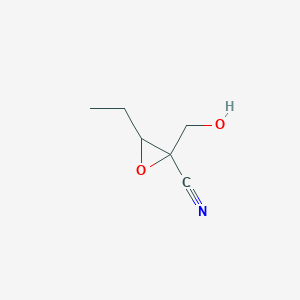
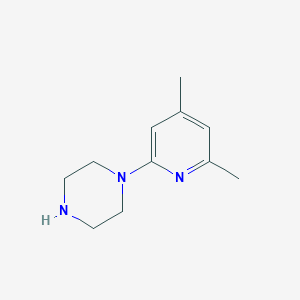
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
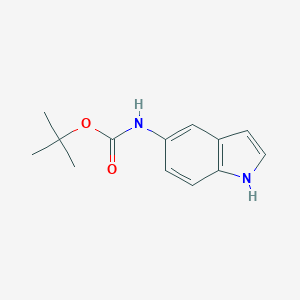
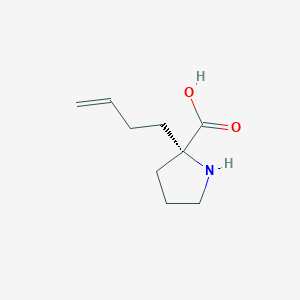
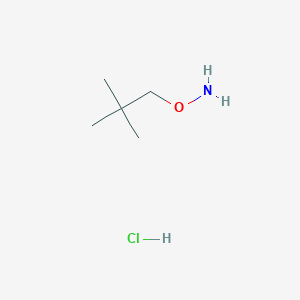
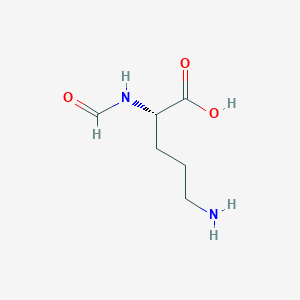
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
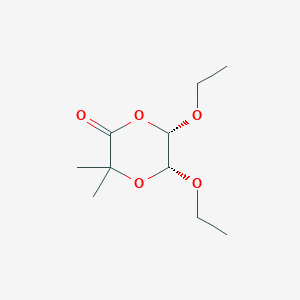
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
